molecular formula C13H13Cl2NO4 B1196749 Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- CAS No. 74599-88-5

Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro-

Cat. No.: B1196749
CAS No.: 74599-88-5
M. Wt: 318.15 g/mol
InChI Key: FXNSMHZTLITRNN-GZMMTYOYSA-N
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Description

Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- is a synthetic organic compound that features a benzofuran ring, a dichloroacetamido group, and a propane-1,3-diol backbone

Preparation Methods

The synthesis of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Dichloroacetamido Group: This step involves the reaction of the benzofuran derivative with dichloroacetyl chloride in the presence of a base such as pyridine to form the dichloroacetamido group.

    Attachment of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate compound with propane-1,3-diol under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the dichloroacetamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamido group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the dichloroacetamido group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Benzofuranyl)-2-(chloroacetamido)propane-1,3-diol and 1-(2-Benzofuranyl)-2-(bromoacetamido)propane-1,3-diol share structural similarities but differ in the halogen substituents.

    Uniqueness: The presence of the dichloroacetamido group in Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

74599-88-5

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

N-[(1R,2S)-1-(1-benzofuran-2-yl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H13Cl2NO4/c14-12(15)13(19)16-8(6-17)11(18)10-5-7-3-1-2-4-9(7)20-10/h1-5,8,11-12,17-18H,6H2,(H,16,19)/t8-,11+/m0/s1

InChI Key

FXNSMHZTLITRNN-GZMMTYOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O

Synonyms

1-(2-benzofuranyl)-2-(dichloroacetamido)propane-1,3-diol
2-dichloroacetamido-1-(2-benzofuranyl)propane-1,3-diol
BFDCA-POH2

Origin of Product

United States

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